Unmatched Alpha-2/Alpha-1 Adrenoceptor Selectivity
CH-38083 demonstrates exceptional alpha-2/alpha-1 selectivity in both functional and radioligand binding assays. In isolated rat vas deferens (functional assay), its alpha-1/alpha-2 selectivity ratio is 1659, far exceeding those of yohimbine (4.7) and idazoxan (117.5) [1]. This is corroborated by radioligand binding studies in rat brain membranes where the Ki alpha-1/Ki alpha-2 ratio for CH-38083 is 1368, compared to 32.5 for yohimbine and 289.5 for idazoxan [2].
| Evidence Dimension | Alpha-1/Alpha-2 Adrenoceptor Selectivity Ratio (Functional pA2) |
|---|---|
| Target Compound Data | 1659 |
| Comparator Or Baseline | Yohimbine: 4.7; Idazoxan: 117.5 |
| Quantified Difference | 353-fold higher than yohimbine; 14.1-fold higher than idazoxan |
| Conditions | Isolated rat vas deferens; pA2 values against xylazine (alpha-2) and l-phenylephrine (alpha-1) |
Why This Matters
This extreme selectivity minimizes alpha-1 adrenoceptor-mediated confounding effects, ensuring that observed outcomes are attributable to alpha-2 blockade.
- [1] Vizi ES, Harsing LG Jr, Gaal J, Kapocsi J, Bernath S, Somogyi GT. CH-38083, a selective, potent antagonist of alpha-2 adrenoceptors. J Pharmacol Exp Ther. 1986 Aug;238(2):701-6. View Source
- [2] Vizi ES, Harsing LG Jr, Gaal J, Kapocsi J, Bernath S, Somogyi GT. CH-38083, a selective, potent antagonist of alpha-2 adrenoceptors. J Pharmacol Exp Ther. 1986 Aug;238(2):701-6. View Source
